molecular formula C7H14N2O B1599105 Azepane-1-carboxamide CAS No. 67651-47-2

Azepane-1-carboxamide

Cat. No.: B1599105
CAS No.: 67651-47-2
M. Wt: 142.2 g/mol
InChI Key: YQRJTOFQAJAHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepane-1-carboxamide is a seven-membered heterocyclic compound containing a nitrogen atom within the ring structure. This compound is part of the azepane family, which is known for its diverse applications in synthetic chemistry, biology, and medicine. Azepane derivatives have been widely studied for their potential as inhibitors, antidiabetic agents, anticancer agents, and DNA binding reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azepane-1-carboxamide can be synthesized through various methods. One common approach involves the cyclization of linear precursors followed by functionalization. For example, the synthesis of azepane derivatives can be achieved through a [5 + 2] annulation process catalyzed by palladium and a Lewis acid under mild conditions . Another method involves the dearomative ring expansion of nitroarenes, which is mediated by blue light and occurs at room temperature .

Industrial Production Methods: Industrial production of this compound typically involves the use of metal-based catalysis for direct amide formation. This method is environmentally friendly and avoids the use of coupling reagents . The process involves the condensation of non-activated carboxylic acids and amines, resulting in the formation of amides.

Chemical Reactions Analysis

Types of Reactions: Azepane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the functionalization and derivatization of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of azepane derivatives can be achieved using hydrogen peroxide or other peroxides. Reduction reactions often involve the use of hydrogen gas or metal hydrides.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield azepane-1-carboxylic acid, while reduction reactions can produce azepane-1-amine derivatives.

Scientific Research Applications

Azepane-1-carboxamide has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various complex molecules. In biology, azepane derivatives are studied for their potential as novel inhibitors, antidiabetic agents, and anticancer agents . In medicine, this compound is explored for its potential therapeutic effects, including analgesia and sedation . Additionally, azepane derivatives are used in the development of DNA binding reagents and other biologically active compounds.

Mechanism of Action

The mechanism of action of azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, azepane derivatives can act as inhibitors by binding to enzyme active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and derivative of this compound.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to azepane-1-carboxamide include other seven-membered heterocycles such as azepines, benzodiazepines, oxazepines, thiazepines, and dithiazepines . These compounds share structural similarities but differ in their chemical properties and biological activities.

Uniqueness: this compound is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to other seven-membered heterocycles, this compound offers a versatile scaffold for the development of novel therapeutic agents and biologically active compounds.

Properties

IUPAC Name

azepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-7(10)9-5-3-1-2-4-6-9/h1-6H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRJTOFQAJAHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395418
Record name azepane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67651-47-2
Record name azepane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azepane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Azepane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
Azepane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
Azepane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
Azepane-1-carboxamide
Reactant of Route 6
Azepane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.